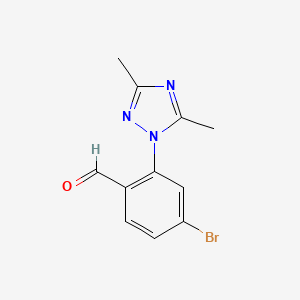
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a bromo group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid: An oxidized form of the compound with a carboxylic acid group.
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol: A reduced form with an alcohol group.
4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzene: A simpler derivative without the aldehyde group.
Uniqueness: The presence of both the bromo and triazole groups in 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various functionalized compounds.
Propriétés
Formule moléculaire |
C11H10BrN3O |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
4-bromo-2-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10BrN3O/c1-7-13-8(2)15(14-7)11-5-10(12)4-3-9(11)6-16/h3-6H,1-2H3 |
Clé InChI |
VVMZQNDYWDGUOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)C2=C(C=CC(=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















